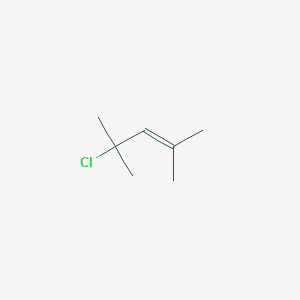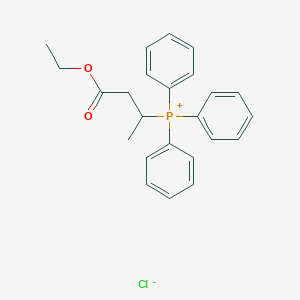
1-Cyano-3-(4-methylphenyl)prop-2-en-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyano-3-(4-methylphenyl)prop-2-en-1-yl acetate is an organic compound with a complex structure that includes a cyano group, a methylphenyl group, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyano-3-(4-methylphenyl)prop-2-en-1-yl acetate typically involves the reaction of 4-methylbenzaldehyde with malononitrile in the presence of a base to form the intermediate compound. This intermediate is then reacted with acetic anhydride under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and solvents can optimize the reaction efficiency and product quality. The final product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-Cyano-3-(4-methylphenyl)prop-2-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
1-Cyano-3-(4-methylphenyl)prop-2-en-1-yl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyano-3-(4-methylphenyl)prop-2-en-1-yl acetate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the acetate group can undergo hydrolysis. These interactions can modulate biological pathways, leading to various effects such as enzyme inhibition or activation.
Comparison with Similar Compounds
Similar Compounds
1-Cyano-3-(4-methylphenyl)prop-2-en-1-one: Similar structure but lacks the acetate group.
3-(4-Methylphenyl)-2-propenoic acid: Contains a carboxylic acid group instead of a cyano group.
4-Methylcinnamic acid: Similar aromatic structure but different functional groups.
Uniqueness
1-Cyano-3-(4-methylphenyl)prop-2-en-1-yl acetate is unique due to the presence of both a cyano group and an acetate group, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
81981-13-7 |
|---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
[1-cyano-3-(4-methylphenyl)prop-2-enyl] acetate |
InChI |
InChI=1S/C13H13NO2/c1-10-3-5-12(6-4-10)7-8-13(9-14)16-11(2)15/h3-8,13H,1-2H3 |
InChI Key |
AKBPJGGLBQAXLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(C#N)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1-[3,3-di(benzenesulfonyl)butyl]-2-oxocyclopentane-1-carboxylate](/img/structure/B14414221.png)
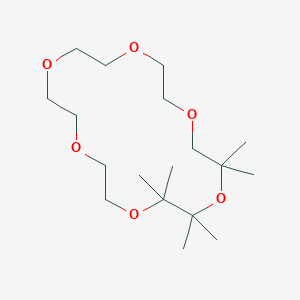
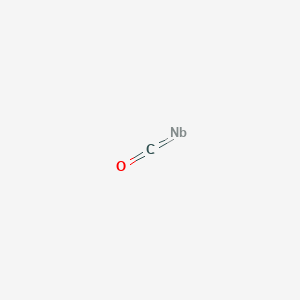
![2-{2-[(Dodecan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14414232.png)
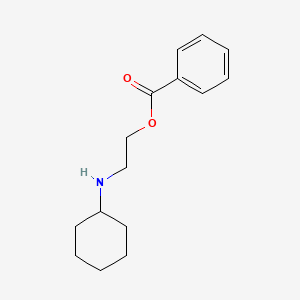
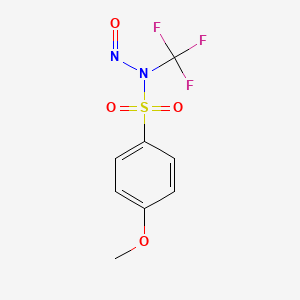

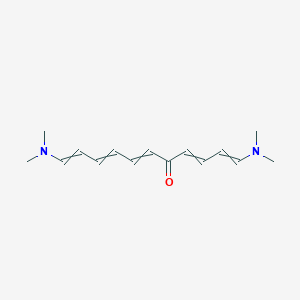

![N'-[4-[2-(N-methylanilino)ethoxy]phenyl]-N-phenylbenzenecarboximidamide](/img/structure/B14414249.png)
